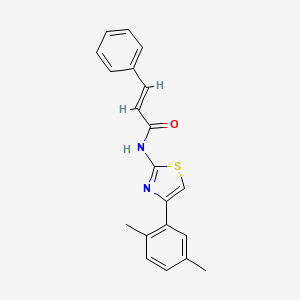

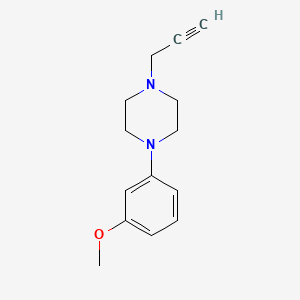

![molecular formula C16H9F2N3 B2920734 8-氟-3-(4-氟苯基)-1H-吡唑并[4,3-c]喹啉 CAS No. 1031967-70-0](/img/structure/B2920734.png)

8-氟-3-(4-氟苯基)-1H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis

Quinoline (also known as 1-benzazine, benzopyridine, and 1-azanaphthalene) has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .科学研究应用

光电应用

喹唑啉类化合物与 8-氟-3-(4-氟苯基)-1H-吡唑并[4,3-c]喹啉具有结构相似性,已对其在光电器件中的应用进行了广泛的研究。这些化合物由于具有广泛的生物活性,已在电子器件、发光元件和光电转换元件的合成和应用中得到广泛应用。将它们纳入 π 扩展共轭体系对于创造新型光电材料非常有价值。具体来说,多卤代衍生物用作合成多取代荧光喹唑啉的主要材料。此类化合物在有机发光二极管 (OLED) 中显示出前景,包括白色 OLED 和高效红色磷光 OLED。此外,探索了芳基乙烯基取代的喹唑啉在非线性光学材料和比色 pH 传感器中的潜力 (Lipunova 等人,2018)。

缓蚀

喹啉衍生物,通过扩展包括 8-氟-3-(4-氟苯基)-1H-吡唑并[4,3-c]喹啉之类的化合物,因其作为防腐材料的功效而得到认可。这些衍生物由于其高电子密度和通过配位键与表面金属原子形成稳定的螯合配合物的 ability,对金属腐蚀表现出良好的效果。该综述重点介绍了喹啉基化合物作为缓蚀剂的巨大潜力,强调了它们在保护材料免受腐蚀方面的重要性 (Verma 等人,2020)。

用于阴离子传感的化学传感器

喹唑啉基化合物与 8-氟-3-(4-氟苯基)-1H-吡唑并[4,3-c]喹啉密切相关,已探索了它们用作无机阴离子的显色和荧光化学传感器的用途。这些化合物擅长传感多种无机阴离子,例如在生物分子科学中至关重要的氟化物、氰化物、乙酸盐和磷酸盐。用不同的信号单元和识别位点对喹唑啉部分进行结构修饰,已导致开发出特定的化学传感器。这强调了此类化合物在开发用于生物和环境监测的灵敏和选择性传感器的潜力 (Dey 等人,2018)。

作用机制

Target of Action

Quinoline derivatives are known to exhibit a broad range of biological activities, including antibacterial, antineoplastic, and antiviral effects . They often target enzymes such as bacterial DNA-gyrase .

Mode of Action

Quinolines and fluoroquinolones typically inhibit bacterial dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .

Biochemical Pathways

Quinolines and fluoroquinolones typically interfere with the dna replication process of bacteria, disrupting the function of dna gyrase and topoisomerase iv enzymes .

Pharmacokinetics

Fluoroquinolones generally exhibit good oral bioavailability and tissue penetration .

Result of Action

The inhibition of dna gyrase and topoisomerase iv enzymes by quinolines and fluoroquinolones typically results in the disruption of bacterial dna replication, leading to bacterial death .

Action Environment

The activity of quinolones and fluoroquinolones can be influenced by factors such as ph, temperature, and the presence of metal ions .

安全和危害

属性

IUPAC Name |

8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F2N3/c17-10-3-1-9(2-4-10)15-13-8-19-14-6-5-11(18)7-12(14)16(13)21-20-15/h1-8H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFWMQHUQSGAJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC3=C4C=C(C=CC4=NC=C32)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

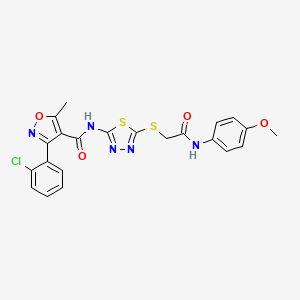

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2920652.png)

![6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine](/img/structure/B2920653.png)

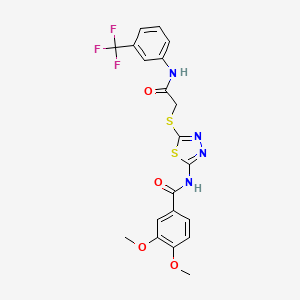

![(E)-8-methyl-2-phenyl-N-(4-(trifluoromethyl)benzylidene)-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2920655.png)

![2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(4-methoxyphenyl)acetamide](/img/structure/B2920656.png)

![3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)-1-(4-chlorophenyl)urea](/img/structure/B2920658.png)

![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid](/img/structure/B2920662.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2920667.png)

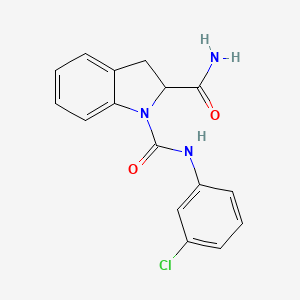

![3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2920669.png)